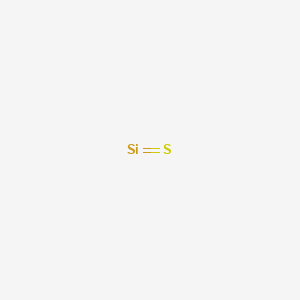
Sulfanylidenesilicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylidenesilicon, also known as silicon sulfide, is a chemical compound with the formula SiS. It is a silicon analog of carbon disulfide (CS2) and is known for its unique properties and potential applications in various fields. This compound is of interest due to its potential use in materials science, electronics, and as a precursor for other silicon-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride (SiCl4) with hydrogen sulfide (H2S) at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile products. The reaction can be represented as follows:
SiCl4+2H2S→SiS+4HCl
Another method involves the direct reaction of silicon with sulfur at elevated temperatures. This method requires careful control of the reaction conditions to ensure the formation of this compound rather than other silicon-sulfur compounds.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in materials science and chemical engineering may lead to more efficient and scalable production methods in the future.
化学反応の分析
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form silicon dioxide (SiO2) and sulfur dioxide (SO2) when exposed to oxygen or other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of silicon and hydrogen sulfide (H2S) under specific conditions.
Substitution: Substitution reactions involving this compound can result in the formation of various silicon-containing compounds, depending on the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include silicon dioxide, sulfur dioxide, silicon, and hydrogen sulfide. These products are of interest in various industrial and research applications.
科学的研究の応用
Sulfanylidenesilicon has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Electronics: this compound is explored for its potential use in semiconductor devices and other electronic components.
Chemistry: It serves as a reagent in various chemical reactions, enabling the synthesis of complex silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, although this area is still in its early stages.
作用機序
The mechanism of action of sulfanylidenesilicon involves its interaction with other molecules and compounds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, this compound interacts with oxygen molecules to form silicon dioxide and sulfur dioxide.
類似化合物との比較
Sulfanylidenesilicon can be compared with other silicon-containing compounds, such as silicon dioxide (SiO2), silicon carbide (SiC), and silicon nitride (Si3N4). Each of these compounds has unique properties and applications:
Silicon Dioxide (SiO2): Known for its use in glass and ceramics, silicon dioxide is a stable and abundant compound with excellent thermal and chemical stability.
Silicon Carbide (SiC): This compound is known for its hardness and high thermal conductivity, making it useful in abrasive materials and high-temperature applications.
Silicon Nitride (Si3N4): Silicon nitride is valued for its high strength and resistance to thermal shock, making it suitable for use in advanced ceramics and cutting tools.
Conclusion
This compound is a fascinating compound with a range of potential applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in materials science, chemistry, and electronics
特性
CAS番号 |
12504-41-5 |
|---|---|
分子式 |
SSi |
分子量 |
60.15 g/mol |
IUPAC名 |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChIキー |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
正規SMILES |
[Si]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















